![molecular formula C17H22N2O3 B3084619 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1142214-43-4](/img/structure/B3084619.png)
2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid
Overview
Description
2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropane carboxylic acid core with a 4-phenylpiperazine moiety attached via a carbonyl group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.37 and a molecular formula of C17H22N2O3 . More specific properties such as melting point and IR ranges were not found in the retrieved data.Scientific Research Applications
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives, including those similar to the specified compound, have been used as leading compounds due to their biological activities. Research has demonstrated the preparation of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, revealing that some derivatives exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).
Ring Opening and Enlargement
Studies on cyclopropene carboxylic acids, which share structural similarities with the compound , have explored the synthesis starting from specific diazirines and investigated their transformation into open-chain carboxylic acids and other derivatives (Schmitz et al., 1985).
Mass Spectrometry Characterization
The mass spectrometric behavior of stereo-isomeric cyclopropane amino acids, related to the specified compound, has been studied under atmospheric pressure ionization conditions. This research provides insights into the characterization of different stereoisomers and their specific fragmentation pathways, which are crucial for understanding the structural and functional aspects of such compounds (Cristoni et al., 2000).
Crystal Structure Analysis
Research on the structure and conformation of related cyclopropene and cyclopropanecarboxylic acids has been conducted, providing valuable information on their crystal structures and the effects of different substitutions on their conformations (Korp et al., 1983).
Future Directions
The future directions for research on this compound could include detailed studies on its synthesis, reactivity, and potential biological activity. Given the interest in related compounds for the treatment of Alzheimer’s disease , it could be of interest to explore whether this compound has similar activity.
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s molecular weight of 30237 suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of AChE by 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid leads to an increase in acetylcholine levels. This can result in enhanced cognitive function, making the compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .
properties
IUPAC Name |
2,2-dimethyl-3-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)13(14(17)16(21)22)15(20)19-10-8-18(9-11-19)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDMDXRASMIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

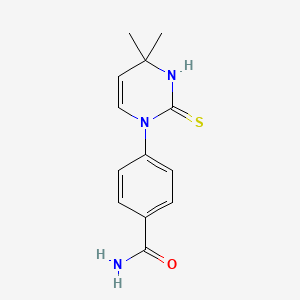

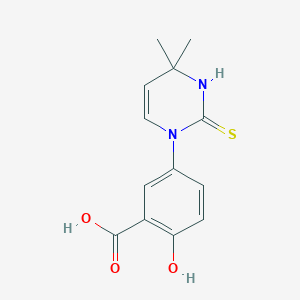
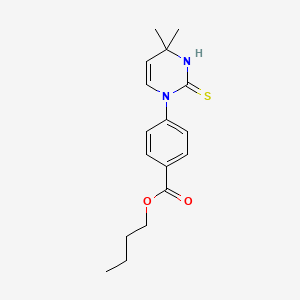
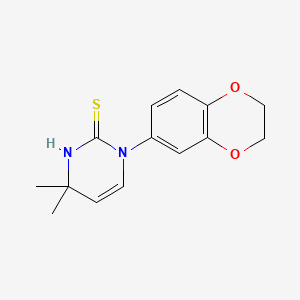
![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
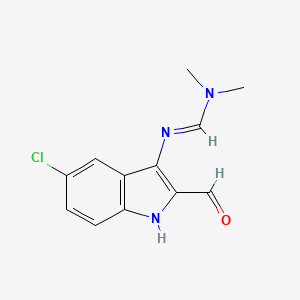
amine](/img/structure/B3084610.png)
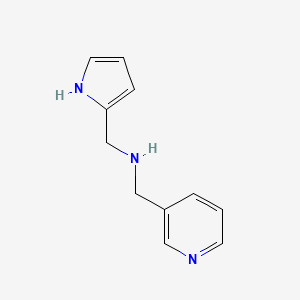
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084637.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)